molecular formula C10H10N6O2 B2513397 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine CAS No. 450344-92-0

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B2513397
CAS No.: 450344-92-0
M. Wt: 246.23
InChI Key: IUKLCXSUDFGULX-UHFFFAOYSA-N
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Description

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-4,6-diamine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and continuous flow reactors .

Chemical Reactions Analysis

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the biological context, but often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. While both compounds share a pyrimidine core and a nitro group, their substituents differ, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-9-8(16(17)18)10(15-6-14-9)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H3,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLCXSUDFGULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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